N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and an alkoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-14(2)13-22-12-11-20-7-9-21(10-8-20)15-5-6-17-16(18-15)19(3)4/h5-6,14H,7-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEVSBPOVBLQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN1CCN(CC1)C2=NC(=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the alkoxyethyl side chain: The alkoxyethyl group is introduced through etherification reactions, typically involving alkyl halides and alcohols under basic conditions.
Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkoxyethyl side chain, where the alkoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the pyrimidine and piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-2-amine: can be compared with other piperazine derivatives and pyrimidine-based compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
Structural Uniqueness: The presence of both a piperazine ring and a pyrimidine ring, along with the specific alkoxyethyl side chain, makes this compound unique.
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
